N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex organic compound that features an indole moiety, a thiazolopyridine ring, and a furan carboxamide group
Properties
IUPAC Name |
N-[5-(2-indol-1-ylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-19(12-24-8-5-14-3-1-2-4-17(14)24)25-9-6-16-18(11-25)29-21(22-16)23-20(27)15-7-10-28-13-15/h1-5,7-8,10,13H,6,9,11-12H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTAKJKEDCLLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acylating agents, bases, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups, particularly the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and furan rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID
- Various indole-2 and 3-carboxamides
Uniqueness
N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is unique due to its combination of an indole moiety with a thiazolopyridine ring and a furan carboxamide group. This structural complexity provides it with distinct chemical and biological properties compared to other similar compounds .
Biological Activity
N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurobiology. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines indole and thiazolo-pyridine moieties, which are known to exhibit diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Cell Cycle Regulation : The compound has been shown to influence cell cycle progression by modulating the activity of serine/threonine-protein kinases involved in DNA repair and cell cycle regulation.
- Apoptosis Induction : In cancer cell lines, it has demonstrated the ability to induce apoptosis through intrinsic pathways, leading to cell death and reduced proliferation .
- Microtubule Destabilization : Similar compounds have been identified as microtubule destabilizers, which are critical in cancer treatment due to their role in inhibiting mitosis .
In Vitro Studies
The biological activity of this compound has been evaluated using various cell lines. The following table summarizes key findings from relevant studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (Lung Cancer) | 9 | Inhibition of cell proliferation |
| HepG2 (Liver Cancer) | 0.25 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 27.7 - 39.2 | Cytotoxicity with low toxicity to normal cells |
| H1299 (Lung Cancer) | 39 | Cell cycle arrest and apoptosis |
Case Studies
- Study on Lung Cancer Cells : A study demonstrated that the compound effectively inhibited proliferation in A549 cells with an IC50 value of 9 µM. This effect was linked to significant morphological changes and loss of migratory capabilities in the cells .
- Breast Cancer Evaluation : In a comparative analysis using MCF7 cells, the compound showed potent cytotoxicity while maintaining low toxicity towards normal NIH-3T3 cells. This selectivity is crucial for therapeutic applications .
- Mechanistic Insights : Further investigations revealed that the compound could induce apoptosis through caspase activation and alter cell cycle distribution significantly in treated cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide?
- Methodology : A common approach involves coupling reactions using a thiazolo[5,4-c]pyridine intermediate with activated furan-carboxamide derivatives. For example, K₂CO₃ in DMF facilitates nucleophilic substitution reactions between chlorinated intermediates and indole-acetyl groups under mild conditions (room temperature, 12–24 hours) . Multi-step protocols may include protecting group strategies, as seen in similar thiazolo-pyridine syntheses, where acid-sensitive intermediates require sequential deprotection and coupling with carboxamide moieties .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodology :
- ¹H/¹³C NMR : Key for confirming regiochemistry of the thiazolo-pyridine and furan-carboxamide moieties. For example, aromatic protons in the indole ring appear as distinct singlets (δ 7.2–8.1 ppm), while methylene protons in the tetrahydrothiazole ring resonate as multiplets (δ 2.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns. A parent ion at m/z 318.35 (calculated for C₁₄H₁₄N₄O₃S) is typical for related analogs .
- IR Spectroscopy : Confirms carbonyl stretching vibrations (C=O at ~1650–1700 cm⁻¹) and NH/OH groups (~3200–3500 cm⁻¹) .
Q. What solvents and conditions are optimal for solubility and stability during biological assays?
- Methodology : DMSO is widely used for stock solutions due to the compound’s low aqueous solubility. For in vitro assays, dilution in PBS (pH 7.4) with ≤1% DMSO minimizes precipitation. Stability studies indicate degradation <5% over 24 hours at 4°C, but prolonged storage requires lyophilization .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing analogs with bulky substituents on the indole ring?
- Methodology :
- Catalytic Systems : Use of DBU (1,8-diazabicycloundec-7-ene) as a base enhances nucleophilicity in sterically hindered environments, improving coupling efficiency by 15–20% .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields by 10–15% for thermally sensitive intermediates .
- Protecting Groups : Temporary Boc protection of the indole NH group prevents unwanted side reactions during thiazole ring formation .
Q. How should contradictory bioactivity data (e.g., IC₅₀ variations in kinase inhibition assays) be resolved?
- Methodology :
- Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to distinguish true inhibition from assay artifacts.
- Metabolite Screening : LC-MS/MS analysis of assay buffers can detect degradation products (e.g., hydrolysis of the acetyl group) that may skew IC₅₀ values .
- Structural Dynamics : Molecular dynamics simulations (e.g., 100-ns trajectories) identify conformational changes in the thiazolo-pyridine core that affect binding pocket accessibility .
Q. What strategies are effective for molecular docking studies given the compound’s flexible tetrahydrothiazole ring?
- Methodology :
- Conformational Sampling : Use ensemble docking with multiple low-energy conformers generated via molecular mechanics (MMFF94 force field).
- WaterMap Analysis : Identifies conserved water molecules in the binding site that stabilize the furan-carboxamide moiety .
- Post-Docking MD Refinement : 50-ns simulations improve pose accuracy by accounting for induced-fit effects .
Q. How can stability issues in aqueous buffers be mitigated for long-term pharmacokinetic studies?
- Methodology :
- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility and reduce hydrolysis.
- pH Optimization : Stability increases at pH 6.0–6.5, where the carboxamide group remains protonated .
- Light Protection : Amber vials prevent photodegradation of the indole moiety, which degrades by 20% under UV light over 48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
